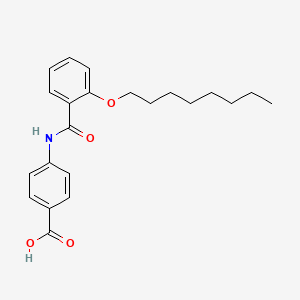
Otilonium Bromide ITS-2
Übersicht
Beschreibung
Otilonium Bromide (OB) is a quaternary ammonium compound that acts as an antispasmodic agent on the distal gastrointestinal (GI) tract . It is used to treat patients affected by Irritable Bowel Syndrome (IBS) due to its specific pharmacokinetic and pharmacodynamic properties . It is sold under the trade name Spasmomen among others .
Molecular Structure Analysis
A new polymorphic form of Otilonium Bromide, Form I, has been presented. This form undergoes a temperature-driven first-order phase transition at about 396 K, transforming it into Form II . At room temperature, Form I is more stable, while Form II exists in a metastable state .
Chemical Reactions Analysis
Otilonium Bromide has been found to have strong antibacterial ability and bactericidal activity against Staphylococcus aureus . It changes the permeability of the bacterial membrane and causes membrane damage, which is likely the antibacterial mechanism of Otilonium Bromide .
Physical And Chemical Properties Analysis
Otilonium Bromide is a poorly absorbed spasmolytic drug . The positively charged nitrogen atom of Otilonium Bromide is responsible for the scant systemic absorption and the poor penetration in the central nervous system .
Wissenschaftliche Forschungsanwendungen
Efficacy in Irritable Bowel Syndrome (IBS) Treatment
Otilonium Bromide (OB) has been extensively studied for its effectiveness in treating Irritable Bowel Syndrome (IBS), a prevalent gastrointestinal disorder characterized by symptoms like abdominal pain, discomfort, and altered bowel habits. Research has demonstrated that OB is a poorly absorbed antispasmodic drug that significantly controls IBS symptoms compared to placebo. Its efficacy extends beyond symptom control, showing superiority in symptom management when compared to other drugs like pinaverium bromide and mebeverine. OB's favorable tolerability profile and its impact on improving the quality of life in IBS patients have been highlighted, underscoring its potential as a long-term management option for IBS (Forte, E., Pizzoferrato, M., Lopetuso, L., & Scaldaferri, F., 2012; Triantafillidis, J., & Malgarinos, G., 2014).
Analytical and Pharmacological Properties
The analytical and pharmacological characteristics of Otilonium Bromide have been a focus of several studies, aimed at understanding its mechanisms of action and optimizing its therapeutic applications. One review detailed its specific pharmacokinetic and pharmacodynamic properties, emphasizing its action as an antispasmodic in the distal gastrointestinal tract. This review also discussed various analytical methods, including spectrophotometry and chromatography, to understand OB's efficacy and safety profile, providing a foundation for further pharmaceutical research and development (Shrivastava, A., & Mittal, A., 2021).
Long-Term Efficacy and Safety
Investigations into the long-term efficacy and safety of Otilonium Bromide have shown that it not only effectively manages the symptoms of IBS but also significantly prolongs the time to symptom relapse compared to placebo. This has led to suggestions that a cyclic treatment approach could be beneficial for IBS patients, offering a strategic method to manage this chronic condition. Antispasmodic drugs like OB have been recognized for their role in controlling IBS symptoms over the long term, with recent data supporting OB's use for sustained management of IBS patients (Triantafillidis, J., & Malgarinos, G., 2014).
Wirkmechanismus
Otilonium Bromide works by blocking the voltage-dependent calcium channels, thus relaxing the gastrointestinal smooth muscle . It also binds to the muscarinic receptor and tachykinin receptor . The main action consists of the blockade of Ca2+ entry through L-type Ca2+ channels and interference with intracytoplasmatic Ca2+ mobilization necessary for smooth muscle cell (SMC) contraction .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(2-octoxybenzoyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-2-3-4-5-6-9-16-27-20-11-8-7-10-19(20)21(24)23-18-14-12-17(13-15-18)22(25)26/h7-8,10-15H,2-6,9,16H2,1H3,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKWPMYHASDTRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Otilonium Bromide ITS-2 | |
CAS RN |
51444-79-2 | |
| Record name | 4-[2-(octyloxy)benzamido]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424140.png)
![2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1424141.png)

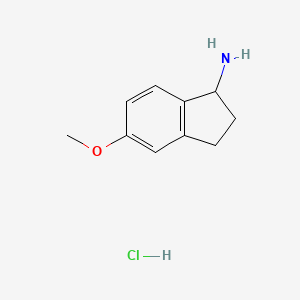
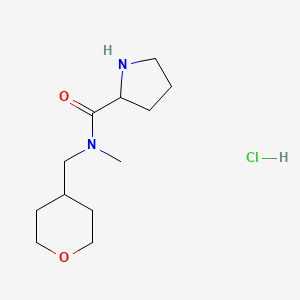

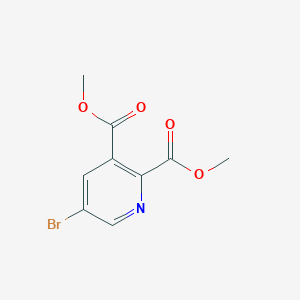
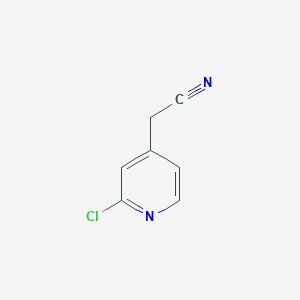
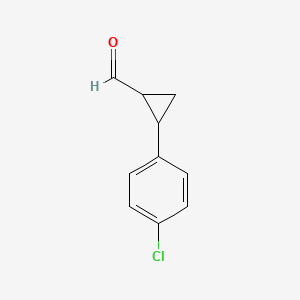
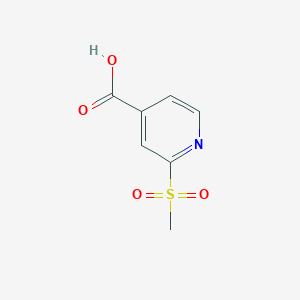
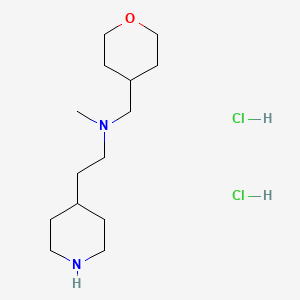
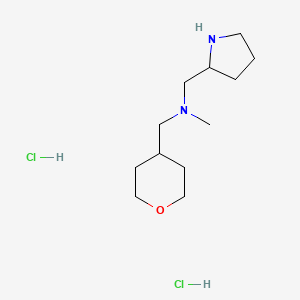
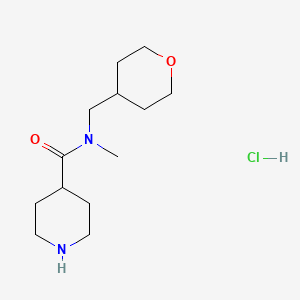
![N-Methyl-N-[2-(2-piperidinyl)ethyl]-cyclohexanamine dihydrochloride](/img/structure/B1424162.png)